molecular formula C10H12BrNO2 B15230762 Isopropyl 3-(bromomethyl)picolinate

Isopropyl 3-(bromomethyl)picolinate

Cat. No.: B15230762
M. Wt: 258.11 g/mol
InChI Key: FGSQTXPILOOKKK-UHFFFAOYSA-N
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Description

The compound features a picolinate backbone substituted with a bromomethyl group at the 3-position and an isopropyl ester at the carboxylate position. This structure confers reactivity at the bromomethyl site, making it a candidate for nucleophilic substitution reactions, cross-coupling chemistry, or as an intermediate in drug synthesis.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

propan-2-yl 3-(bromomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H12BrNO2/c1-7(2)14-10(13)9-8(6-11)4-3-5-12-9/h3-5,7H,6H2,1-2H3

InChI Key

FGSQTXPILOOKKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC=N1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3-(bromomethyl)picolinate typically involves the bromination of picolinic acid derivatives. One common method includes the reaction of picolinic acid with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 3-(bromomethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Isopropyl 3-(bromomethyl)picolinate with three classes of analogs: fluorinated picolinates, brominated pyridines, and bicyclic nicotinic receptor ligands. Key differences in substituents, reactivity, and applications are highlighted.

Fluorinated Picolinate Derivatives

Isopropyl 5-Fluoro-6-(p-Chlorophenyl)picolinate (7) and Isopropyl 4,5-Difluoro-6-(p-Chlorophenyl)picolinate (9) ():

  • Structural Differences : Compound 7 and 9 feature fluorine and chlorine substituents instead of bromine. Their electronic and steric profiles differ significantly due to fluorine’s electronegativity and smaller atomic radius compared to bromine.
  • Synthetic Yields : Fluorination of dichloro precursors achieved 83–87% yields, suggesting efficient halogen exchange under optimized conditions .
  • Physical Properties : Compound 7 is a solid (mp = 73–76°C), whereas 9 is a liquid (colorless oil), illustrating how fluorination impacts crystallinity and intermolecular interactions.
  • Applications : Fluorinated picolinates are often used in agrochemicals or pharmaceuticals due to enhanced metabolic stability .

Brominated Pyridine Derivatives

2-Bromo-3-methylpyridine ():

  • Structural Simplicity : Lacks the ester functionality of this compound, reducing steric bulk and polarity.
  • Reactivity : Bromine at the 2-position (vs. 3-bromomethyl in the target compound) directs substitution reactions to different sites.
  • Safety : Classified under HazCom 2012, with hazards typical of brominated aromatics (e.g., irritancy, environmental toxicity) .

Bicyclic Nicotinic Receptor Ligands

TC-1698 and TC-1709 ():

  • Synthetic Relevance : These high-affinity α4β2 nicotinic receptor ligands (Ki = 0.78–2.5 nM) were synthesized using bromomethyl intermediates. This underscores the utility of bromomethyl groups in constructing bioactive molecules via alkylation or cyclization .
  • Functionalization : The bromomethyl group in this compound could similarly serve as a handle for introducing pharmacophores or modifying solubility.

Comparative Data Table

Compound Substituents Molecular Formula Yield (%) Physical State Key Applications
This compound 3-Bromomethyl, isopropyl ester C10H12BrNO2 N/A N/A Synthetic intermediate
Isopropyl 5-fluoro-6-(p-chlorophenyl)picolinate (7) 5-F, 6-(p-Cl-C6H4) C16H14ClFNO2 83 White solid Agrochemicals, drug discovery
Isopropyl 4,5-difluoro-6-(p-chlorophenyl)picolinate (9) 4,5-F2, 6-(p-Cl-C6H4) C16H13ClF2NO2 87 Colorless oil Pharmaceuticals
2-Bromo-3-methylpyridine 2-Br, 3-CH3 C6H6BrN N/A Liquid Organic synthesis
TC-1698 Bicyclic, 3-pyridyl C13H17N2 N/A N/A Nicotinic receptor ligands (Ki = 0.78 nM)

Key Research Findings

Halogen Effects : Bromine’s larger size and polarizability compared to fluorine may enhance leaving-group ability in substitution reactions, favoring alkylation or cross-coupling pathways for this compound .

Synthetic Challenges : Fluorinated analogs achieve high yields (≥80%) via halogen exchange, but bromomethylated derivatives may require careful optimization due to competing elimination or side reactions.

Biological Activity

Isopropyl 3-(bromomethyl)picolinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationship (SAR), and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is derived from picolinic acid and features a bromomethyl group that enhances its reactivity. The molecular formula is C₁₁H₁₃BrN₁O₂, with a molecular weight of approximately 260.13 g/mol. The presence of the bromine atom contributes to its electrophilic character, making it a candidate for various biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential antitumor properties. The following sections detail specific findings related to its biological activity.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of brominated picolinate derivatives. For example, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Methyl 5-(bromomethyl)picolinateEscherichia coli16 µg/mL
Ethyl 3-(bromomethyl)picolinatePseudomonas aeruginosa64 µg/mL

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in vitro and in vivo. Studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to reduced inflammation in models of arthritis and other inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

In a study involving a rat model of arthritis, administration of this compound resulted in a significant reduction in paw swelling and histopathological improvements compared to control groups. The compound was well-tolerated with minimal adverse effects observed.

Antitumor Activity

Emerging evidence suggests that this compound may possess antitumor properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) through the activation of caspase pathways.

Table 2: Antitumor Activity in Cell Lines

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-715Caspase activation
HeLa20Induction of apoptosis
A549 (lung cancer)25Cell cycle arrest

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of picolinate highlight the importance of the bromomethyl group in enhancing biological activity. Modifications to the alkyl chain or substitution patterns on the aromatic ring can significantly influence potency and selectivity against specific biological targets.

Key Findings from SAR Studies:

  • Bromine Substitution : The introduction of bromine increases lipophilicity and enhances interaction with cellular membranes.
  • Alkyl Chain Length : Variations in the length of the alkyl chain affect solubility and permeability, impacting overall bioactivity.
  • Aromatic Modifications : Substituents on the aromatic ring can modulate receptor binding affinities, leading to differences in biological efficacy.

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